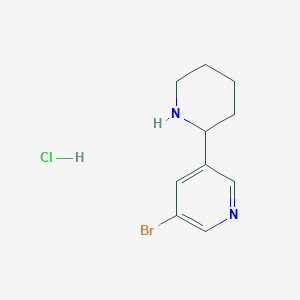![molecular formula C6H5N3O B8036026 1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B8036026.png)
1H-pyrazolo[1,5-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-pyrazolo[1,5-a]pyrimidin-5-one is a chemical compound listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1H-pyrazolo[1,5-a]pyrimidin-5-one involves specific synthetic routes and reaction conditions. The preparation methods can be categorized into laboratory-scale synthesis and industrial production methods.
Laboratory-Scale Synthesis: In the laboratory, this compound can be synthesized using a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical processes that are optimized for efficiency and yield. These methods often include continuous flow reactors, automated control systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
1H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions are as follows:
Oxidation Reactions: In oxidation reactions, this compound can be converted into its oxidized form using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions and at elevated temperatures.
Reduction Reactions: Reduction reactions involve the conversion of this compound into its reduced form using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions are usually carried out under anhydrous conditions and at low temperatures.
Substitution Reactions: Substitution reactions involve the replacement of specific functional groups in this compound with other groups. Common reagents used in these reactions include halogens, alkylating agents, and nucleophiles. The reaction conditions vary depending on the desired substitution product.
Scientific Research Applications
1H-pyrazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules. Its unique chemical properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used as a probe to study biochemical pathways and molecular interactions. It is also used in the development of diagnostic assays and as a tool for investigating cellular processes.
Medicine: In medicine, this compound has potential therapeutic applications due to its biological activity. It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable in the development of new products and processes.
Mechanism of Action
The mechanism of action of 1H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The molecular targets and pathways involved in its mechanism of action are currently being investigated in scientific research.
Properties
IUPAC Name |
1H-pyrazolo[1,5-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-2-4-9-5(8-6)1-3-7-9/h1-4,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMNNEDQGFSIIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNN2C1=NC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10-Fluoro-5,15-dioxo-16-phenyl-1,6,14,17-tetraazatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-7(12),8,10,13,16-pentaene-2-carboxylic acid](/img/structure/B8035944.png)
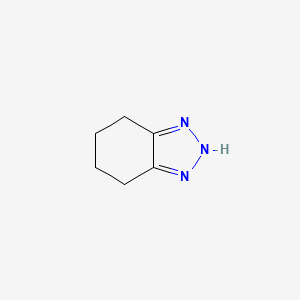
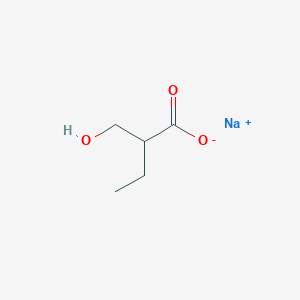
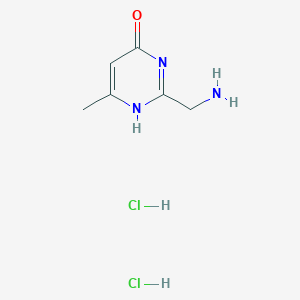
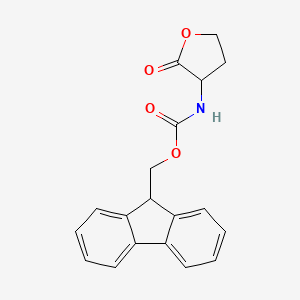
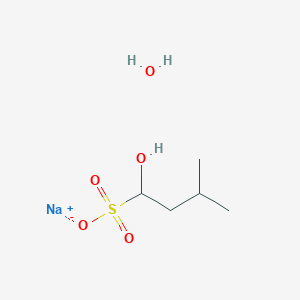
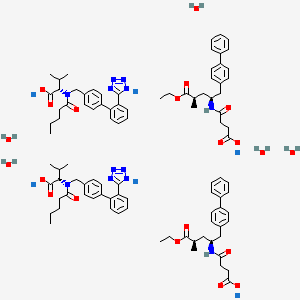

![8-[(1S,2S,6R,8S)-6,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2,6)]decan-4-yl]quinoline](/img/structure/B8035996.png)
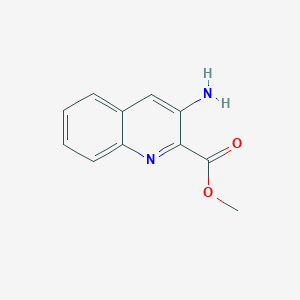
![[(1S)-1-carboxy-3-oxo-3-phenylpropyl]azanium;chloride](/img/structure/B8036007.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;dihydrate](/img/structure/B8036034.png)
![1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B8036035.png)
